[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Overview
Description
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields This compound features a pyridine ring substituted with a cyclohexyl(methyl)amino group and a pyrrolidine ring with a dimethylamino and hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrrolidine precursors, followed by their functionalization and coupling under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a ketone, while reduction of the pyridine ring would produce a piperidine derivative.
Scientific Research Applications
Chemistry
In chemistry, [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes could make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its interactions with biological targets may lead to the discovery of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure may impart desirable characteristics to these materials, such as increased strength, flexibility, or resistance to degradation.
Mechanism of Action
The mechanism of action of [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
What sets [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone apart from similar compounds is its unique combination of functional groups and stereochemistry. This allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets, making it a versatile and valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-22(2)16-12-17(14-25)24(13-16)20(26)18-10-7-11-21-19(18)23(3)15-8-5-4-6-9-15/h7,10-11,15-17,25H,4-6,8-9,12-14H2,1-3H3/t16-,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGUJYHZSJZQDN-SJORKVTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(N(C1)C(=O)C2=C(N=CC=C2)N(C)C3CCCCC3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](N(C1)C(=O)C2=C(N=CC=C2)N(C)C3CCCCC3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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